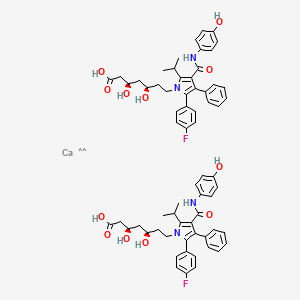

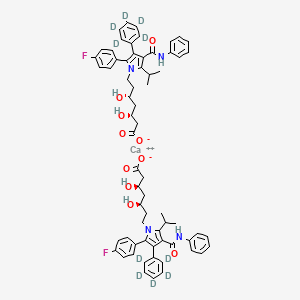

4-hydroxy Atorvastatin (calcium salt)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-hydroxy Atorvastatin (calcium salt) is a metabolite of atorvastatin, a well-known HMG-CoA reductase inhibitor used to treat hypercholesterolemia and certain dyslipidemias . Atorvastatin is metabolized by the cytochrome P450 isoform CYP3A4 to form 4-hydroxy Atorvastatin . This compound plays a crucial role in the lipid-lowering effects of atorvastatin by inhibiting cholesterol biosynthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy Atorvastatin (calcium salt) involves multiple steps, starting from the construction of the pyrrole ring. The most prominent synthesis route involves the condensation of an elaborated 1,4-diketone with a fully protected side chain amine . Key improvements in the synthesis process include isolating the pure product of the ketal deprotection step as a crystalline solid and using an ethyl acetate extraction procedure to isolate the pure atorvastatin calcium at the ester hydrolysis and counter-ion exchange step .

Industrial Production Methods: Industrial production of atorvastatin calcium has been optimized to achieve high yields and purity. The process involves the conversion of an advanced ketal ester intermediate to the hemi-calcium salt form of the drug . This method is operationally simple and suitable for multi-kilogram scale production.

Chemical Reactions Analysis

Types of Reactions: 4-hydroxy Atorvastatin (calcium salt) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic transformation and therapeutic effects.

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of 4-hydroxy Atorvastatin include ethyl acetate, ketal deprotection agents, and various solvents like DMF, DMSO, and ethanol . The reaction conditions are carefully controlled to ensure high purity and yield.

Major Products Formed: The major product formed from the reactions of 4-hydroxy Atorvastatin is atorvastatin itself, which is further metabolized to exert its lipid-lowering effects .

Scientific Research Applications

4-hydroxy Atorvastatin (calcium salt) has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used to study the metabolic pathways of atorvastatin and its effects on cholesterol biosynthesis . Additionally, it is employed in research related to cardiovascular diseases, lipid metabolism, and drug interactions .

Mechanism of Action

4-hydroxy Atorvastatin exerts its effects by inhibiting the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a critical step in cholesterol biosynthesis . This inhibition leads to a decrease in cholesterol levels in the liver and ultimately reduces the risk of cardiovascular diseases . The compound primarily acts in the liver, where it decreases hepatic cholesterol production .

Comparison with Similar Compounds

4-hydroxy Atorvastatin is similar to other statins like simvastatin, pravastatin, and rosuvastatin, which also inhibit HMG-CoA reductase . atorvastatin has a higher dose-potency ratio compared to simvastatin, pravastatin, and lovastatin . This makes it more effective in reducing cholesterol levels and preventing cardiovascular diseases .

List of Similar Compounds:- Simvastatin

- Pravastatin

- Rosuvastatin

- Lovastatin

Properties

Molecular Formula |

C66H70CaF2N4O12 |

|---|---|

Molecular Weight |

1189.4 g/mol |

InChI |

InChI=1S/2C33H35FN2O6.Ca/c2*1-20(2)31-30(33(42)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-26(38)18-27(39)19-28(40)41;/h2*3-15,20,26-27,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);/t2*26-,27-;/m11./s1 |

InChI Key |

APQVTJAELKGMDT-MNSAWQCASA-N |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.[Ca] |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.[Ca] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10820748.png)

![(2S)-3-methyl-2-[(1-pent-4-enylindazole-3-carbonyl)amino]butanoic acid](/img/structure/B10820755.png)

![(1R,2R,3aS,4R,5E,8aR,11aR,12E,14aS)-1,2,3,3a,4,7,8,8a,9,10,11,11a,14,14a-tetradecahydro-3a,6,12-trimethyl-9-methylene-1-(1-methylethyl)-dicyclopenta[a,f]cyclododecene-2,4-diol](/img/structure/B10820778.png)

![2-[(2E,5E,7E,11E,13E)-10-Hydroxy-3,7,9,11,13-pentamethylpentadeca-2,5,7,11,13-pentaenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one](/img/structure/B10820791.png)

![N-[4-(4-methylpiperazin-1-yl)phenyl]acridin-9-amine;hydrate;dihydrochloride](/img/structure/B10820806.png)